5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidine ring substituted with a 3-fluoro-4-methylbenzoyl group and a 4-methylbenzyl substituent at the triazolone core. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-3-6-17(7-4-15)14-28-21(25-26-23(28)30)18-9-11-27(12-10-18)22(29)19-8-5-16(2)20(24)13-19/h3-8,13,18H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGBWNGFQRFLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant biological activity, making it a subject of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse scientific findings.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Initial reactions include the formation of a piperidine derivative.
- Introduction of Fluorinated Aromatic Groups : This is crucial for enhancing biological activity.
- Construction of the Triazolone Ring : The final step involves creating the triazolone structure which is essential for its pharmacological properties.
These synthetic methods often utilize organic solvents and controlled temperatures to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. Studies have indicated that the compound may act as an inhibitor for key enzymes involved in metabolic processes .
Binding Affinity and Selectivity
Research indicates that the compound demonstrates notable binding affinity towards certain proteins, which is critical for its efficacy as a therapeutic agent. Molecular docking studies have provided insights into the binding interactions at the atomic level, revealing how structural features contribute to its biological activity.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Enzyme Inhibition
In addition to antimicrobial properties, this compound has been tested for its ability to inhibit specific enzymes. For instance, it has shown promising results as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with piperidine and triazole moieties:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Antibacterial | IC50 = 0.63 ± 0.001 μM |
| 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-fluorophenyl)methyl] | Acetylcholinesterase Inhibition | IC50 = 2.14 ± 0.003 μM |
| 5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-triazolone | Antimicrobial | Moderate activity against multiple strains |
These findings underscore the versatility of piperidine derivatives in medicinal chemistry and their potential as therapeutic agents .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data in the evidence.
Key Observations
Substituent Effects: The 3-fluoro-4-methylbenzoyl group in the target compound introduces both electron-withdrawing (F) and electron-donating (CH3) effects, which may enhance binding specificity in hydrophobic environments compared to the 3-methylbenzoyl group in .
Core Structure Variations :
- The pyrazolone core in lacks the triazolone ring’s conformational rigidity, which could affect its pharmacokinetic profile.
Halogen Effects :
- Bromine in ’s 5-bromo-2-furoyl group increases molecular weight and lipophilicity but may introduce steric clashes in binding pockets compared to the target’s smaller fluorine atom.
Research Findings and Methodologies
Computational Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) have demonstrated high accuracy in predicting thermochemical properties of similar heterocyclic compounds (average deviation: 2.4 kcal/mol for atomization energies) . Such methods could model the target compound’s electronic structure and reactivity.
- Correlation Energy Functionals : The Colle-Salvetti formula, adapted for electron density functionals, has been applied to calculate correlation energies in aromatic systems, aiding in understanding substituent effects on stability .
Structural Characterization
- SHELX Software : Widely used for crystallographic refinement (e.g., bond lengths, angles), SHELX could resolve the target compound’s 3D structure if crystallized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
